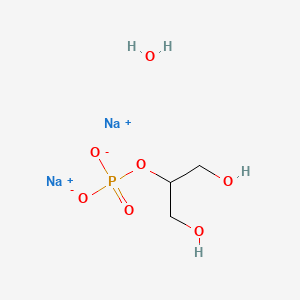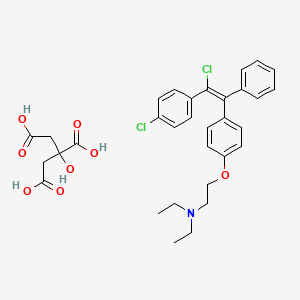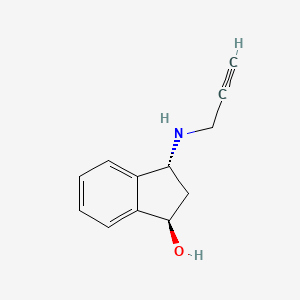
β-甘油磷酸二钠盐水合物
描述
Beta-Glycerophosphate disodium salt hydrate is a chemical compound used in various scientific applications, particularly in the preparation of amorphous calcium phosphate nanowires, which are promising adsorbents in water treatment due to their high adsorption capacities for heavy metals (Ding et al., 2015).
Synthesis Analysis
Beta-Glycerophosphate disodium salt hydrate (BGP) serves as an organic phosphate source in the synthesis of amorphous calcium phosphate nanowires (ACPNWs) using a microwave-assisted hydrothermal method (Ding et al., 2015).
Molecular Structure Analysis
The crystal structure analysis of related phosphate compounds, such as lysophosphatidate, reveals the packing arrangement and molecular conformation, providing insights into the structural behavior of phosphates like BGP (Pascher & Sundell, 1985).
Chemical Reactions and Properties
Upon irradiation, disodium beta-glycerophosphate undergoes radical formation, leading to various radicals with potential implications in dephosphorylation and other chemical reactions (Baine & Sagstuen, 1998).
Physical Properties Analysis
The gelation properties of chitosan in the presence of beta-Glycerophosphate have been studied, demonstrating the impact of temperature on the physical properties of the resulting hydrogels, which are partially thermoreversible (Cho et al., 2005).
Chemical Properties Analysis
Beta-Glycerophosphate disodium salt hydrate acts as a phosphate source and affects the mineralization process in bone cells, indicating its role in modulating local phosphate ion concentrations without significantly altering the metabolic activity of bone cells (Chung et al., 1992).
科学研究应用
细胞生物学
在细胞生物学中,β-甘油磷酸二钠盐水合物作为磷酸基团供体发挥着至关重要的作用。 它广泛应用于基质矿化研究,并加速血管平滑肌细胞的钙化 {svg_1}.
生化研究
该化合物被认为是内源性代谢物和丝氨酸-苏氨酸磷酸酶抑制剂 {svg_2}. 由于其高有机磷含量,它被用于生化研究 {svg_3}.
代谢组学
在代谢组学领域,β-甘油磷酸二钠盐水合物被用作内源性代谢物 {svg_4}.
药物递送研究
β-甘油磷酸二钠盐水合物被用于壳聚糖水凝胶制剂进行药物递送研究 {svg_5}.
组织工程和细胞生长
该化合物用于开发在组织工程和细胞生长中具有应用的凝胶和支架 {svg_6}.
细胞培养
β-甘油磷酸二钠盐水合物作为细胞生长和重组蛋白生产的磷酸来源,通过在较高pH值下减少沉淀,在培养基配方中提供优势 {svg_7}.
激酶测定缓冲液
由于其高有机磷含量,它可以以低浓度用作激酶测定缓冲液中的强效成分 {svg_8}.
内镜下黏膜下剥离术
作用机制
Target of Action
Beta-Glycerophosphate disodium salt hydrate, also known as disodium;1,3-dihydroxypropan-2-yl phosphate;hydrate, primarily targets protein phosphatases . Protein phosphatases are enzymes that remove a phosphate group from the phosphorylated amino acid residue of their target protein . This compound is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor .
Mode of Action
Beta-Glycerophosphate disodium salt hydrate acts as a phosphate group donor in various biological processes . It interacts with its targets, the protein phosphatases, by donating a phosphate group . This interaction leads to the inhibition of the phosphatase activity, thereby affecting the phosphorylation state of various proteins within the cell .
Biochemical Pathways
The primary biochemical pathway affected by beta-Glycerophosphate disodium salt hydrate is the matrix mineralization pathway . This compound accelerates calcification in vascular smooth muscle cells and promotes bone matrix mineralization when delivered to osteoblasts . It provides a crucial source of phosphate ions, which are essential for these mineralization processes .
Pharmacokinetics
The pharmacokinetics of beta-Glycerophosphate disodium salt hydrate involves its hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged . The half-life of inorganic phosphate is approximately 2.06 hours .
Result of Action
The molecular and cellular effects of the action of beta-Glycerophosphate disodium salt hydrate are primarily observed in the process of calcification . It accelerates calcification in vascular smooth muscle cells and promotes bone matrix mineralization when delivered to osteoblasts . This results in the deposition of minerals in these cells, contributing to their structural integrity and function .
安全和危害
未来方向
BGP is a versatile compound with applications across various research domains, including cell biology, biochemical research, and metabolomics . It is recognized as an endogenous metabolite and a serine-threonine phosphatase inhibitor . It is extensively utilized in chitosan hydrogel . Future research may continue to explore its potential applications in these and other areas.
属性
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na.H2O/c4-1-3(2-5)9-10(6,7)8;;;/h3-5H,1-2H2,(H2,6,7,8);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPZSVKNEIIIDE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Na2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS] | |
| Record name | Disodium glycerophosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17503 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
819-83-0, 154804-51-0 | |
| Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium β-glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 154804-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of beta-glycerophosphate disodium salt hydrate in osteogenic differentiation of mesenchymal stem cells?
A1: Beta-glycerophosphate disodium salt hydrate is a commonly used component in osteogenic differentiation media. While not directly involved in gene expression or cell signaling, it acts as a source of phosphate ions. [, ] These ions are essential for the formation of hydroxyapatite, the primary mineral component of bone. [, ] As mesenchymal stem cells differentiate into osteoblasts, they deposit hydroxyapatite, and the presence of beta-glycerophosphate disodium salt hydrate in the media supports this mineralization process.
Q2: How does the presence of beta-glycerophosphate disodium salt hydrate in the osteogenic medium affect the activity of alkaline phosphatase (ALP), a marker of osteoblast activity?
A2: The research articles observed a significant increase in ALP activity in osteogenic media containing beta-glycerophosphate disodium salt hydrate at 7 and 14 days of culture compared to the control group. [] This suggests that the presence of beta-glycerophosphate disodium salt hydrate, by supplying phosphate ions for mineralization, promotes osteoblast differentiation and activity. The subsequent decrease in ALP activity at day 21 could be attributed to various factors requiring further investigation, such as depletion of other media components or changes in cellular metabolism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)